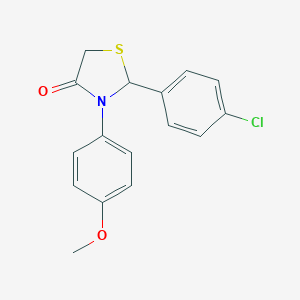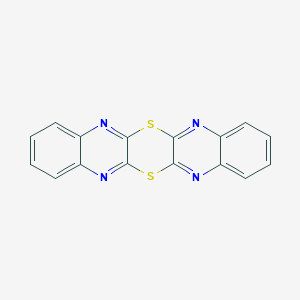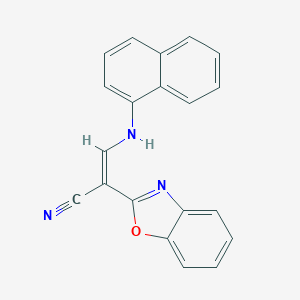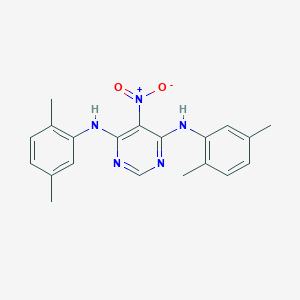
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Descripción general
Descripción
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has been widely studied for its potential applications in medicinal chemistry and drug design.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- Researchers Patel et al. (2013) synthesized a series of pyrazolines based thiazolidin-4-one derivatives, including compounds similar to 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one. These compounds were evaluated for their potential as anti-cancer and HIV agents. The synthesized products showed antimicrobial activity, indicating their potential utility in pharmacology (Patel et al., 2013).
Antimicrobial and Anticancer Potential
- A study by Viji et al. (2020) involved the analysis of a similar compound, focusing on its antimicrobial activity. The compound exhibited notable antifungal and antibacterial effects. Molecular docking was employed to understand the compound's hydrogen bonds and binding energy with different proteins, revealing its potential in antimicrobial and anticancer applications (Viji et al., 2020).
Structural and Therapeutic Diversity
- Doreswamy et al. (2007) explored the diverse bioactivities of thiazolidin-4-ones, highlighting their antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties. The study synthesized and assessed 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one for biological activity, emphasizing the compound's potential in various therapeutic areas (Doreswamy et al., 2007).
Molecular Structure and Analysis
- Doreswamy et al. (2009) synthesized a compound closely related to this compound. The study analyzed its crystal and molecular structure, providing insights into the compound's potential pharmaceutical applications (Doreswamy et al., 2009).
Synthesis of Linked Heterocyclics
- Reddy et al. (2010) worked on the synthesis of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one. This research, involving compounds similar to this compound, highlighted their antimicrobial activity against various bacterial and fungal strains (Reddy et al., 2010).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXKRDRGWGVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Ethylcyclohexyl)-2-[3-fluoro-4-(heptyloxy)phenyl]pyridine](/img/structure/B413987.png)
![5-Ethyl-2-[3-fluoro-4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B413990.png)

![4,4'-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B413995.png)
![Furazano[3,4-b]1,2,4-triazolo[4,3-d]pyrazine, 5-ethoxycarbonylmethyl-8-ethyl(phenyl)amino-](/img/structure/B413996.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B413998.png)




![4-[(3,4-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414009.png)
![N-[2,2-dichloro-1-(diphenylphosphoryl)ethyl]benzamide](/img/structure/B414010.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B414011.png)